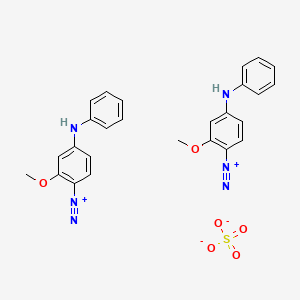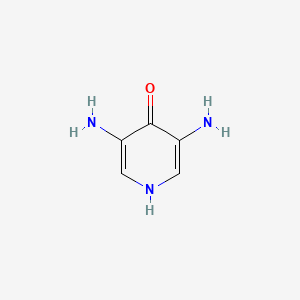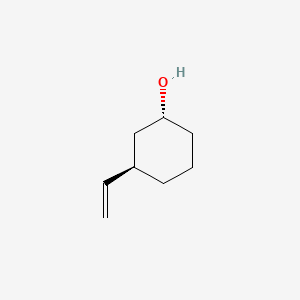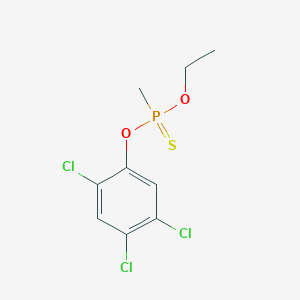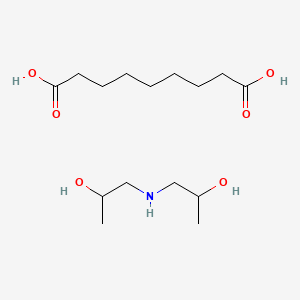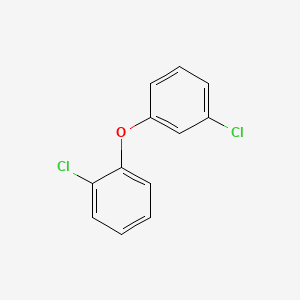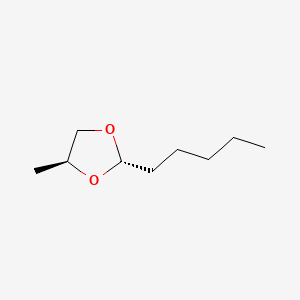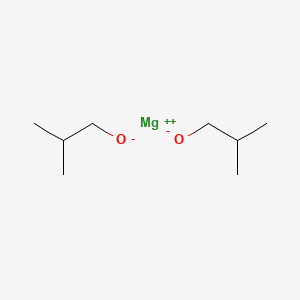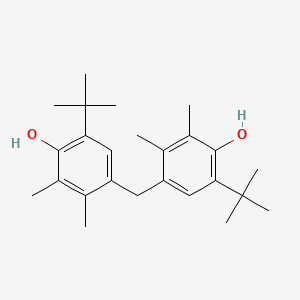
4,4'-Methylenebis(6-tert-butyl-2,3-xylenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 283-372-9 es un identificador único asignado a una sustancia química específica dentro del Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario incluye sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El número EINECS ayuda a identificar y regular las sustancias químicas dentro de la Unión Europea.
Métodos De Preparación
Los métodos de preparación para EINECS 283-372-9 implican varias rutas sintéticas y condiciones de reacción. Los métodos de producción industrial generalmente incluyen la extracción del compuesto de fuentes naturales o su síntesis a través de reacciones químicas. Los detalles específicos de las rutas sintéticas y las condiciones de reacción dependen de la naturaleza química del compuesto .
Análisis De Reacciones Químicas
EINECS 283-372-9 experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones varían según el resultado deseado. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas empleadas .
Aplicaciones Científicas De Investigación
EINECS 283-372-9 tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en varios campos, incluida la química, la biología, la medicina y la industria. En química, a menudo se usa como reactivo o intermedio en la síntesis química. En biología y medicina, puede usarse para fines de investigación, como estudiar sus efectos en los sistemas biológicos o desarrollar nuevos productos farmacéuticos. En la industria, se puede utilizar en la producción de varios productos .
Mecanismo De Acción
El mecanismo de acción de EINECS 283-372-9 involucra su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos al unirse a estas dianas y modular su actividad. Las dianas moleculares y las vías específicas involucradas dependen de la naturaleza química del compuesto y su uso previsto .
Comparación Con Compuestos Similares
EINECS 283-372-9 se puede comparar con otros compuestos similares para destacar su singularidad. Los compuestos similares pueden incluir aquellos con estructuras o propiedades químicas similares. La comparación puede ayudar a comprender las ventajas y desventajas específicas de EINECS 283-372-9 en diversas aplicaciones .
Lista de Compuestos Similares:- 9H-fluoren-9-ona oxima (EINECS 218-471-8)
- Nitrito de amilo (EINECS 203-770-8)
- Tetróxido de bismuto (EINECS 234-985-5)
- Óxido mercurioso (EINECS 239-934-0)
Propiedades
Número CAS |
84604-88-6 |
|---|---|
Fórmula molecular |
C25H36O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
6-tert-butyl-4-[(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)methyl]-2,3-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-14-16(3)22(26)20(24(5,6)7)12-18(14)11-19-13-21(25(8,9)10)23(27)17(4)15(19)2/h12-13,26-27H,11H2,1-10H3 |
Clave InChI |
WWJFRZVPENPMEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1CC2=CC(=C(C(=C2C)C)O)C(C)(C)C)C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





